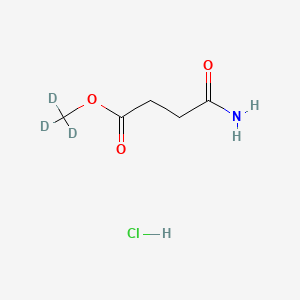![molecular formula C14H15O4P B12423385 bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate: is a deuterated organic compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate typically involves the deuteration of the corresponding non-deuterated precursor. The process includes:
Deuteration of the Phenyl Ring: The phenyl ring is deuterated using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Deuteration of the Methyl Group: The methyl group is deuterated using deuterated methyl iodide (CD₃I) in the presence of a base, such as potassium carbonate (K₂CO₃).
Phosphorylation: The deuterated phenyl compound is then reacted with phosphorus oxychloride (POCl₃) to form the corresponding phosphate ester, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize the loss of deuterium and to ensure the complete deuteration of the phenyl and methyl groups.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, such as halides or amines
Major Products:
Oxidation: Formation of deuterated phenolic compounds
Reduction: Formation of deuterated alcohols
Substitution: Formation of deuterated substituted phenyl compounds
Wissenschaftliche Forschungsanwendungen
Chemistry:
Isotopic Labeling: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are used to simplify NMR spectra by reducing proton-proton coupling.
Biology:
Metabolic Studies: Used to trace metabolic pathways in biological systems.
Protein Structure Analysis: Deuterated compounds help in the study of protein structures using NMR spectroscopy.
Medicine:
Pharmaceutical Research: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry:
Material Science: Used in the development of advanced materials with unique properties due to deuterium incorporation.
Wirkmechanismus
The mechanism of action of bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate involves its interaction with molecular targets through isotopic effects. The incorporation of deuterium alters the vibrational frequencies of chemical bonds, which can affect reaction rates and pathways. This compound can act as a probe to study these effects in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
- Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] phosphate
- Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] phosphonate
Uniqueness:
- Isotopic Composition: The high level of deuteration in bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate makes it unique compared to other similar compounds.
- Applications: Its use in NMR spectroscopy and isotopic labeling studies sets it apart from other deuterated compounds.
Eigenschaften
Molekularformel |
C14H15O4P |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C14H15O4P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,15,16)/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
InChI-Schlüssel |
JIHHEDIKJNYFHY-DDAUHAMOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OP(=O)(O)OC2=C(C(=C(C(=C2[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)

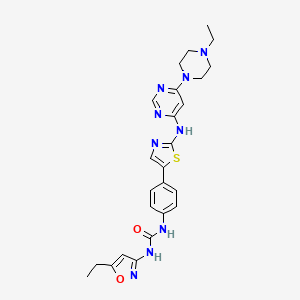
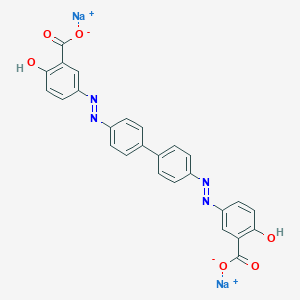
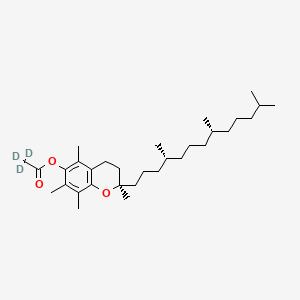
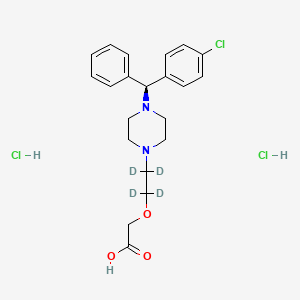
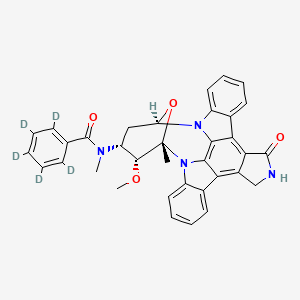
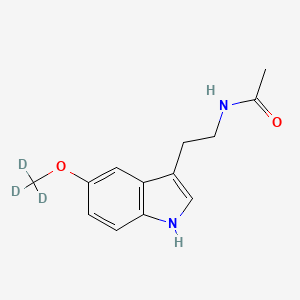
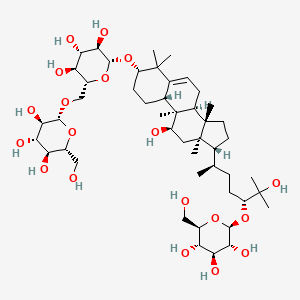
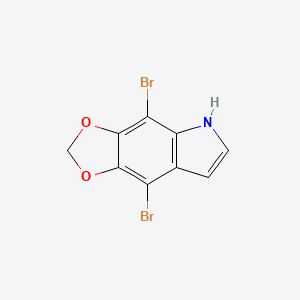
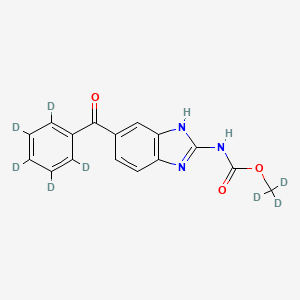

![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
